4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol
Description
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol: is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenolic ring
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIKAIURLOUVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683763 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-60-0 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2’-hydroxychalcones using iodine in dimethyl sulfoxide . Another method includes the preparation of 5-fluoro-2-hydroxyacetophenone through double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .
Industrial Production Methods
Industrial production of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of cost-effective raw materials and mild reaction conditions makes this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares the fluorine and hydroxyl groups but lacks the methyl group.
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a benzimidazole scaffold, providing different biological activities.
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol is unique due to the presence of both a methyl group and a fluorine atom on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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